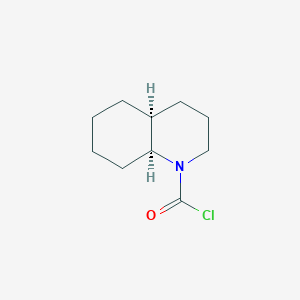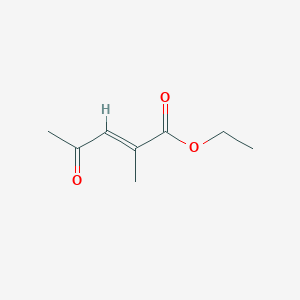
Ethyl (2E)-2-methyl-4-oxopent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-methyl-4-oxopent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a double bond in the E-configuration, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where ethyl acetate reacts with acetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by elimination of ethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or different esters.
科学的研究の応用
Ethyl (2E)-2-methyl-4-oxopent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: It serves as a precursor for the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ethyl (2E)-2-methyl-4-oxopent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups can participate in various biochemical reactions, including hydrolysis and reduction. These interactions can modulate the activity of enzymes or alter the structure of biological molecules, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Similar structure but lacks the double bond.
Methyl (2E)-2-methyl-4-oxopent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2E)-2-methyl-3-oxobut-2-enoate: Similar structure but with a different position of the ketone group.
Uniqueness
This compound is unique due to the presence of both an ester and a ketone group in the same molecule, along with a double bond in the E-configuration
特性
IUPAC Name |
ethyl (E)-2-methyl-4-oxopent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLJQWEMISJMY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
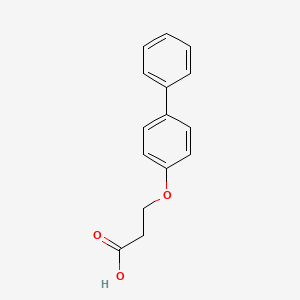
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)
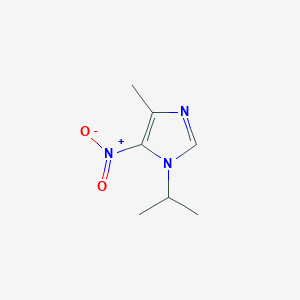
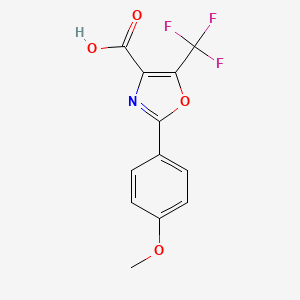
![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B2713462.png)
![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)
![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)

